molecular formula C11H20N2O2 B1321536 (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester CAS No. 1363381-77-4

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester

Cat. No. B1321536
M. Wt: 212.29 g/mol
InChI Key: JVEKOTXBPDKXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 . The IUPAC name for this compound is "tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate" .


Molecular Structure Analysis

The InChI key for this compound is JVEKOTXBPDKXPQ-UHFFFAOYSA-N . The canonical SMILES representation is "CC©©OC(=O)NC1(CC1)C2CNC2" .

Scientific Research Applications

Synthetic and Crystallographic Studies

The compound "(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester" is a complex organic molecule involved in various synthetic and crystallographic studies. One relevant research involves the preparation of similar compounds and their characterization through techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction studies. These compounds demonstrate unique crystalline structures and interactions, such as strong N–H···O intermolecular hydrogen bonding and weak C–H···π interactions, which are crucial for understanding their properties and potential applications in materials science or pharmaceuticals (Kant, Singh, & Agarwal, 2015).

Chemical Synthesis and Modification

The azetidine ring, a part of the molecule , is often used in the synthesis of various compounds. For instance, azetidinones served as crucial synthons in the preparation of ylide pyridyl thio esters, which were then utilized to synthesize a series of carbapenems with studied antimicrobial properties (Guthikonda et al., 1987). Additionally, research highlights the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, demonstrating the reagent's effectiveness and mildness, preserving the stereochemical integrity of the substrates. This indicates the compound's role in the preparation and modification of various pharmaceutical substances (Li et al., 2006).

Biological Applications and Studies

The structural features of compounds similar to "(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester" have been explored for potential biological applications. For example, amino acid-azetidine chimeras were synthesized to study the influence of conformation on peptide activity, indicating their potential in medicinal chemistry and drug design (Sajjadi & Lubell, 2008). Furthermore, compounds containing the azetidine ring have been studied as inhibitors of intracellular NAAA activity, which are important in therapeutic approaches for treating pain and inflammation (Nuzzi et al., 2016).

properties

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEKOTXBPDKXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

To 1.84 g (5.31 mmol) of 1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminocyclopropyl)azetidine dissolved in 100 ml of ethanol was added 1.5 g of 10% palladium-carbon, followed by overnight catalytic hydrogenation at room temperature under normal pressure. After removal of the catalyst by filtration, the solvent was evaporated to yield quantitative amount of the title compound.
Name
1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminocyclopropyl)azetidine
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.